molecular formula C16H12N2O2 B14627243 Methanone, (4-methoxyphenyl)-4-quinazolinyl- CAS No. 55326-10-8

Methanone, (4-methoxyphenyl)-4-quinazolinyl-

Cat. No.: B14627243
CAS No.: 55326-10-8
M. Wt: 264.28 g/mol
InChI Key: VNYXARLRNXPFBL-UHFFFAOYSA-N
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Description

Methanone, (4-methoxyphenyl)-4-quinazolinyl- is a chemical compound with a complex structure that includes both methoxyphenyl and quinazolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methoxyphenyl)-4-quinazolinyl- typically involves the reaction of 4-methoxybenzoyl chloride with 4-quinazolinamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Methanone, (4-methoxyphenyl)-4-quinazolinyl- may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methoxyphenyl)-4-quinazolinyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce methoxyphenyl-substituted quinazolines.

Scientific Research Applications

Methanone, (4-methoxyphenyl)-4-quinazolinyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (4-methoxyphenyl)-4-quinazolinyl- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone, 4-methoxy-: Shares the methoxyphenyl group but lacks the quinazolinyl moiety.

    4-Methoxybenzophenone: Another compound with a similar structure but different functional groups.

Properties

CAS No.

55326-10-8

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

(4-methoxyphenyl)-quinazolin-4-ylmethanone

InChI

InChI=1S/C16H12N2O2/c1-20-12-8-6-11(7-9-12)16(19)15-13-4-2-3-5-14(13)17-10-18-15/h2-10H,1H3

InChI Key

VNYXARLRNXPFBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=NC=NC3=CC=CC=C32

Origin of Product

United States

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